molecular formula C24H20OSi B11949491 4-Triphenylsilylphenol CAS No. 18737-98-9

4-Triphenylsilylphenol

Cat. No.: B11949491
CAS No.: 18737-98-9
M. Wt: 352.5 g/mol
InChI Key: SSRMPVDFDJCFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Triphenylsilylphenol is an organosilicon compound with the molecular formula C24H20OSi. It is characterized by a phenol group attached to a triphenylsilyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Triphenylsilylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Triphenylsilylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Triphenylsilylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty polymers and materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-Triphenylsilylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the triphenylsilyl moiety provides steric hindrance and influences the compound’s reactivity. These properties enable the compound to modulate biochemical pathways and interact with specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 4-Triphenylsilylphenol is unique due to the combination of the phenol group and the triphenylsilyl moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

CAS No.

18737-98-9

Molecular Formula

C24H20OSi

Molecular Weight

352.5 g/mol

IUPAC Name

4-triphenylsilylphenol

InChI

InChI=1S/C24H20OSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H

InChI Key

SSRMPVDFDJCFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.